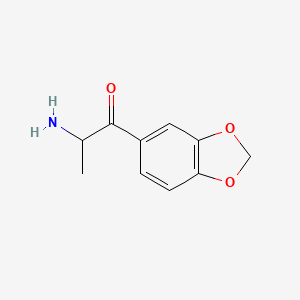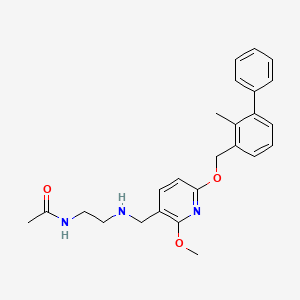
BMS-986104 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-986104 (hydrochloride) is a novel sphingosine-1-phosphate receptor modulator developed by Bristol-Myers Squibb. It is designed to modulate the sphingosine-1-phosphate receptor 1, which plays a crucial role in immune cell trafficking. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in autoimmune diseases .
Vorbereitungsmethoden
The synthesis of BMS-986104 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, cyclization, and functional group transformations. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for BMS-986104 (hydrochloride) would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
BMS-986104 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
BMS-986104 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study sphingosine-1-phosphate receptor modulation and its effects on cellular signaling pathways.
Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in immune cell trafficking and inflammation.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: It can be used in the development of new drugs targeting sphingosine-1-phosphate receptors
Wirkmechanismus
BMS-986104 (hydrochloride) exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1. This receptor is involved in the regulation of immune cell trafficking, and its modulation can lead to the sequestration of lymphocytes in lymphoid tissues, thereby reducing their presence in the bloodstream and sites of inflammation. The compound demonstrates ligand-biased signaling, which means it can selectively activate certain signaling pathways while avoiding others, potentially reducing side effects .
Vergleich Mit ähnlichen Verbindungen
BMS-986104 (hydrochloride) is unique compared to other sphingosine-1-phosphate receptor modulators due to its ligand-biased signaling and improved safety profile. Similar compounds include:
Fingolimod (Gilenya): The first oral therapy for relapsing-remitting multiple sclerosis, but it causes dose-dependent bradycardia.
Siponimod (Mayzent): Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis, with a different receptor selectivity profile.
Ozanimod (Zeposia): Used for multiple sclerosis and ulcerative colitis, with a similar mechanism of action but different pharmacokinetic properties
BMS-986104 (hydrochloride) differentiates itself by demonstrating equivalent efficacy in preclinical models with a better cardiovascular and pulmonary safety profile .
Eigenschaften
CAS-Nummer |
1622180-39-5 |
|---|---|
Molekularformel |
C22H36ClNO |
Molekulargewicht |
365.99 |
IUPAC-Name |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1 |
InChI-Schlüssel |
WCKKBCDBFSCZPU-VELQMZPHSA-N |
SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-986104; BMS 986104; BMS986104. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)

